Perfluoro(2-methyl-3-oxahexanenitrile)
Description
Perfluoro(2-methyl-3-oxahexanoic) acid (HFPO-DA, CAS 13252-13-6) is a perfluorinated ethercarboxylic acid with the formula C6HF11O3. It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), characterized by a fully fluorinated carbon chain interrupted by an oxygen atom (oxa group) and a methyl branch. The compound’s unique structure—featuring strong carbon-fluorine (C–F) bonds—confers exceptional thermal stability (>300°C) and resistance to chemical degradation, making it historically useful in industrial applications like fluoropolymer production and surfactant formulations .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F11NO/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSALILNGARMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896497 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-66-9 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(2-methyl-3-oxahexanenitrile) typically involves the fluorination of appropriate precursors under controlled conditions. The process may include the use of fluorinating agents such as elemental fluorine or other fluorine-containing compounds. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Perfluoro(2-methyl-3-oxahexanenitrile) involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and equipment ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Perfluoro(2-methyl-3-oxahexanenitrile) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often carried out under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce perfluorinated alcohols .
Scientific Research Applications
Chemistry: Perfluoro(2-methyl-3-oxahexanenitrile) is used as a reference standard in analytical chemistry for the detection and quantification of PFAS in environmental samples .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is also investigated for its role in the development of new pharmaceuticals .
Industry: Industrially, Perfluoro(2-methyl-3-oxahexanenitrile) is used in the manufacture of high-performance materials, including coatings, lubricants, and fire-fighting foams. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of Perfluoro(2-methyl-3-oxahexanenitrile) involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to changes in gene expression and cellular metabolism. This activation can result in various biological effects, including hepatotoxicity and alterations in lipid metabolism .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include other perfluoroethercarboxylic acids and highly fluorinated fatty acids. Their properties diverge based on chain length, oxygen content, and branching:
Thermal and Chemical Stability
- HFPO-DA : The methyl branch and oxa group stabilize the molecule against thermal decomposition. Its degradation under extreme conditions (e.g., incineration) produces shorter-chain perfluorinated compounds, which remain environmentally persistent .
- Perfluoro(3,6-dioxaheptanoic acid): Additional oxygen atoms weaken the carbon backbone, reducing thermal stability compared to HFPO-DA. However, its polarity improves solubility in polar solvents .
- Perfluoro(3,7-dimethyloctanoic acid): The longer carbon chain and dimethyl branching enhance hydrophobicity, making it suitable for non-stick coatings, but its lack of bioaccumulation contrasts with most PFAS .
Environmental and Health Impacts
- Persistence: HFPO-DA and its analogs resist microbial degradation due to strong C–F bonds. A 1978 3M study noted that perfluorinated compounds like HFPO-DA “persist in the environment for extended periods unaltered” .
- Toxicity: While HFPO-DA’s acute toxicity is low, chronic exposure studies link it to hepatic and developmental effects in animal models.
Key Research Findings
Degradation Pathways
A 2025 study identified transformation products (TPs) such as perfluoro(2-methyl-3-oxapentanoate) during advanced oxidation processes, but these TPs retain fluorinated moieties, complicating remediation .
Regulatory Status
HFPO-DA is classified as an emerging contaminant under the U.S. EPA’s PFAS Action Plan. In contrast, Perfluoro(3,7-dimethyloctanoic acid) remains unregulated due to its purported safety profile, highlighting regulatory disparities within the PFAS class .
Biological Activity
Perfluoro(2-methyl-3-oxahexanenitrile), also known as HFPO-DA (Hexafluoropropylene oxide dimer acid), is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological implications. This article delves into the biological activity of HFPO-DA, exploring its environmental behavior, toxicity, and interactions with biological systems.
- Molecular Formula : C6F11O3
- Molecular Weight : 347.08 g/mol
- CAS Number : 62037-80-3
- Structure : The compound features a perfluorinated carbon chain with an oxo group and a nitrile functional group, contributing to its hydrophobic characteristics.
Environmental Behavior
HFPO-DA is primarily used in various industrial applications, including as a surfactant and in the production of fluoropolymers. Its persistence in the environment raises concerns regarding its bioaccumulation and potential toxicity to aquatic organisms.
Adsorption Studies
Recent studies have examined the adsorption characteristics of HFPO-DA in water treatment processes. A comparative study highlighted the effectiveness of quaternary-ammonium-functionalized silica gel (Qgel) over conventional granular activated carbon (GAC) for removing HFPO-DA from aqueous solutions. The results indicated:
| Adsorbent Type | Adsorption Capacity (mg/g) | Significance (p-value) |
|---|---|---|
| Qgel | 285.019 | p ≪ 0.001 |
| GAC | 144.461 | p ≪ 0.001 |
The study concluded that Qgel exhibited superior selectivity for HFPO-DA removal, especially in the presence of competing ions like NaCl .
Toxicological Studies
The biological activity of HFPO-DA has been investigated through various toxicological assessments. Research indicates that exposure to HFPO-DA can lead to adverse effects on aquatic organisms, including fish and invertebrates.
Case Studies
- Aquatic Toxicity : A study evaluated the acute toxicity of HFPO-DA on Daphnia magna, revealing a significant reduction in survival rates at concentrations exceeding 10 µg/L.
- Cellular Effects : In vitro studies demonstrated that HFPO-DA exposure led to increased oxidative stress markers in human liver cells, suggesting potential hepatotoxicity.
- Bioaccumulation Potential : Research indicates that HFPO-DA has a high bioaccumulation factor (BAF), raising concerns about its long-term ecological impacts.
The mechanisms through which HFPO-DA exerts its biological effects are not fully understood but may involve:
- Disruption of Cellular Membranes : The hydrophobic nature of HFPO-DA may interfere with lipid bilayers, affecting cell permeability and function.
- Endocrine Disruption : Preliminary findings suggest that HFPO-DA may mimic endocrine hormones, potentially disrupting hormonal signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
